3-Benzyl-1,2-oxathiolane 2,2-dioxide

Vue d'ensemble

Description

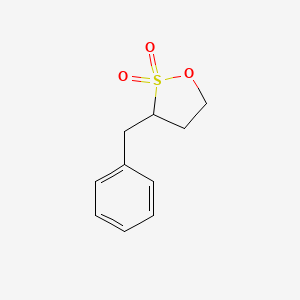

It contains a five-membered oxathiin ring with a benzyl group attached to it

Méthodes De Préparation

The synthesis of 3-Benzyl-1,2-oxathiolane 2,2-dioxide typically involves the reaction of benzyl bromide with 1,3-propane sultone . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Des Réactions Chimiques

3-Benzyl-1,2-oxathiolane 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

3-Benzyl-1,2-oxathiolane 2,2-dioxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor in various industrial processes

Mécanisme D'action

The mechanism of action of 3-Benzyl-1,2-oxathiolane 2,2-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to alterations in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

3-Benzyl-1,2-oxathiolane 2,2-dioxide can be compared with other sulfur-containing heterocycles, such as:

1,2-Oxathiolane 2,2-dioxide: Lacks the benzyl group, leading to different chemical and biological properties.

Benzyl sulfide: Contains a sulfur atom but lacks the oxathiin ring structure.

Benzyl sulfone: Contains a sulfone group but lacks the oxathiin ring structure.

The presence of the oxathiin ring and the benzyl group in this compound makes it unique and imparts specific chemical and biological properties that are not observed in the similar compounds .

Activité Biologique

Overview

3-Benzyl-1,2-oxathiolane 2,2-dioxide (CAS No. 75732-43-3) is a sulfur-containing heterocyclic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a five-membered oxathiin ring with a benzyl substituent, which contributes to its unique chemical properties and biological interactions.

- Molecular Formula : C10H12O3S

- Molecular Weight : 212.27 g/mol

- Structure : Contains a five-membered oxathiin ring.

The biological activity of this compound is thought to arise from its interactions with various molecular targets within biological systems. The compound can inhibit microbial growth and induce apoptosis in cancer cells through the following mechanisms:

- Enzyme Interaction : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.

- Protein Binding : It can bind to proteins involved in cell signaling pathways, leading to altered cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic processes.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective against yeast |

Anticancer Properties

Studies have shown that this compound possesses anticancer potential, particularly in inducing apoptosis in specific cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF-7 (breast cancer) | 12 | |

| A549 (lung cancer) | 20 |

In vivo studies have reported tumorigenic effects following exposure to the compound, indicating a need for further investigation into its safety and efficacy as a therapeutic agent.

Toxicological Profile

The toxicological assessment of this compound reveals varying degrees of toxicity based on exposure routes:

- Acute Toxicity : The median lethal dose (LD50) has been reported between 100 mg/kg and 200 mg/kg in rats, indicating moderate toxicity upon acute exposure .

Genotoxicity

Limited studies suggest potential genotoxic effects at higher concentrations. For example:

Case Study on Anticancer Effects

A study conducted by Morita et al. (1997) evaluated the effects of repeated doses of this compound in mice over one year. Results indicated a significant incidence of tumors in various organs including the brain and lungs. This underscores the need for careful evaluation of long-term exposure risks associated with this compound .

Occupational Exposure Study

An epidemiological study involving workers exposed to this compound reported several cases of neoplasms over a latency period of approximately 31 years. Tumors included glioblastoma and renal cell carcinoma among others . These findings highlight the importance of monitoring occupational exposure levels.

Propriétés

IUPAC Name |

3-benzyloxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-14(12)10(6-7-13-14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDYPJRCONIRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)C1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300792 | |

| Record name | 3-benzyl-1,2-oxathiolane 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75732-43-3 | |

| Record name | 75732-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-benzyl-1,2-oxathiolane 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.